molecular formula C14H13NO6S2 B1351604 Polyoxyethylene sorbitan trioleate CAS No. 9005-70-3

Polyoxyethylene sorbitan trioleate

Cat. No.: B1351604
CAS No.: 9005-70-3
M. Wt: 355.4 g/mol
InChI Key: KPCLPBLTPXDOIR-UHFFFAOYSA-N
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Description

Polyoxyethylene sorbitan trioleate (commonly known as Polysorbate 85 or Tween 85) is a nonionic surfactant and emulsifier derived from sorbitol. Its chemical structure consists of a sorbitan backbone esterified with three oleic acid chains (C18:1) and conjugated with polyoxyethylene (POE) groups (typically 20 ethylene oxide units) . The CAS number is 9005-70-3, and its molecular formula is C₆₀H₁₀₈O₈·(C₂H₄O)ₙ . This compound is characterized by its lipophilic nature, making it suitable for stabilizing water-in-oil emulsions and enhancing drug solubility in pharmaceutical formulations .

Mechanism of Action

Target of Action

Polyoxyethylene sorbitan trioleate, also known as Tween 85, is a non-ionic surfactant . It primarily targets the interfaces between various phases in a multi-phase system, such as oil/water interfaces in emulsions . It also targets metal surfaces, acting as a corrosion inhibitor .

Mode of Action

Tween 85 interacts with its targets by reducing surface or interfacial tension . This allows for the formation of stable emulsions, where it acts as an emulsifying agent . In the context of corrosion inhibition, it forms a protective layer on the metal surface, preventing corrosive substances from reacting with the metal .

Biochemical Pathways

The biochemical pathways affected by Tween 85 are primarily related to its surfactant properties. It can alter the physical properties of biological membranes, potentially influencing the absorption and distribution of other compounds . .

Pharmacokinetics

It is known that small amounts of polyoxyethylene sorbitans, such as tween 85, are absorbed

Result of Action

The primary result of Tween 85’s action is the formation of stable emulsions, which can be used in a variety of applications, including pharmaceuticals, cosmetics, and food products . In addition, it can protect metal surfaces from corrosion, extending their lifespan .

Action Environment

The efficacy and stability of Tween 85 can be influenced by environmental factors such as temperature and pH . For example, it can be easily hydrolyzed under strong acid or strong alkali conditions . Additionally, its effectiveness as a corrosion inhibitor depends on the temperature and concentration of the surfactant .

Biochemical Analysis

Biochemical Properties

Polyoxyethylene sorbitan trioleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to facilitate the solubilization of hydrophobic compounds, thereby enhancing their bioavailability and interaction with target biomolecules . For instance, it has been used in studies to assess the delivery of therapeutic agents like ammonium glycyrrhizinate for treating inflammatory diseases . The compound’s nonionic nature allows it to form stable emulsions, which are crucial for maintaining the integrity and functionality of proteins and enzymes during biochemical assays .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance the delivery of bioactive compounds into cells, thereby modulating cellular functions . For example, in a study involving the delivery of resveratrol to protect skin against UV-induced damage, this compound significantly improved the penetration of resveratrol into skin cells, leading to reduced lipid peroxidation and erythema formation . This indicates its potential in enhancing the efficacy of therapeutic agents by improving their cellular uptake and activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules via hydrophobic and hydrophilic interactions, facilitating the solubilization and stabilization of proteins and enzymes . The compound’s ethylene oxide chains form micelles in aqueous solutions, which can encapsulate hydrophobic molecules and enhance their solubility . Additionally, this compound can modulate the crystallization behavior of polysorbates, thereby influencing the stability and bioavailability of pharmaceutical formulations .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is relatively stable under normal conditions but can undergo oxidation and hydrolysis under extreme pH conditions . Long-term studies have shown that the compound maintains its emulsifying and solubilizing properties over extended periods, making it suitable for prolonged biochemical assays . Its stability can be compromised in the presence of strong acids or bases, leading to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it is generally well-tolerated and does not exhibit significant toxicity . At high doses, it can cause adverse effects such as hemolysis and cytotoxicity . For instance, in a study involving zebrafish, high doses of polyoxyethylene sorbitan dioleate, a component of polysorbate 80, induced the highest hemolysis rate and cytotoxicity . These findings highlight the importance of optimizing dosage levels to minimize potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It is metabolized by esterases and lipases, which hydrolyze the ester bonds, releasing oleic acid and polyoxyethylene sorbitan . These metabolites are further processed through standard metabolic pathways, including beta-oxidation and glycolysis . The compound’s ability to modulate metabolic flux and metabolite levels makes it a valuable tool in metabolic studies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments . The compound’s amphiphilic nature allows it to integrate into lipid bilayers, enhancing its distribution across cell membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it participates in the synthesis and processing of lipids and proteins . The compound’s targeting signals and post-translational modifications direct it to these organelles, ensuring its proper localization and functionality .

Biological Activity

Polyoxyethylene sorbitan trioleate, commonly known as Polysorbate 85, is a non-ionic surfactant widely used in pharmaceuticals, food products, and cosmetics due to its emulsifying and solubilizing properties. This article explores the biological activity of Polysorbate 85, focusing on its applications, mechanisms of action, safety profile, and relevant case studies.

Polysorbate 85 is synthesized from sorbitol and oleic acid, with an average of 20 ethylene oxide units per molecule. It has a molecular formula of C60H108O8C_{60}H_{108}O_8 and an HLB (Hydrophilic-Lipophilic Balance) value of approximately 15-16, indicating its hydrophilic nature suitable for oil-in-water emulsions .

  • Emulsification : Polysorbate 85 reduces surface tension between oil and water phases, facilitating the formation of stable emulsions. This property is crucial in drug delivery systems where it enhances the solubility of poorly water-soluble drugs by forming micelles or liposomes .
  • Bioavailability Enhancement : By improving the solubility of active pharmaceutical ingredients (APIs), Polysorbate 85 enhances their absorption through biological membranes, making it particularly useful in injectable formulations and topical applications .
  • Stabilization : In biopharmaceuticals, it stabilizes protein structures and prevents aggregation during storage and transportation, which is critical for maintaining the efficacy of vaccines and recombinant proteins .

Applications

  • Pharmaceuticals : Used in injectable formulations to solubilize lipophilic drugs and stabilize emulsions.
  • Cosmetics : Acts as an emulsifier in creams and lotions to maintain consistency.
  • Food Industry : Functions as an emulsifier to improve texture and prevent separation in products like sauces and dressings .
  • Veterinary Medicine : Utilized in injectable vaccines for pets and livestock to enhance drug solubility .

Safety Profile

While generally recognized as safe (GRAS) in food and pharmaceutical applications, Polysorbate 85 can cause skin irritation in sensitive individuals when used at high concentrations. Rare allergic reactions may occur, including dermatitis or gastrointestinal distress upon ingestion of large quantities .

Case Studies

  • Microemulsion Formulation for Triamcinolone :
    A study investigated a microemulgel formulation using Polysorbate 85 to enhance the transdermal delivery of triamcinolone. The optimized formulation showed a significant increase in drug release rates through biological membranes compared to conventional formulations .
  • Corrosion Inhibition :
    Research demonstrated that Polysorbate 85 acts as an effective corrosion inhibitor for carbon steel in aqueous environments. The surfactant's ability to form protective films on metal surfaces was attributed to its amphiphilic nature, which reduces surface tension and enhances adhesion .
  • Stability in Ocular Formulations :
    In ocular drug formulations, Polysorbate 85 was shown to stabilize active ingredients, ensuring uniform distribution within the solution. This characteristic is vital for improving the bioavailability of ophthalmic drugs .

Comparative Analysis

PropertyPolysorbate 80 (Tween 80)Polysorbate 85 (Tween 85)
HLB Value~15~15-16
Primary UseEmulsifier in foodEmulsifier in pharmaceuticals
Bioavailability EnhancementModerateHigh
Skin Irritation PotentialLowModerate

Scientific Research Applications

Food Industry

Polyoxyethylene sorbitan trioleate is extensively used in the food industry for its emulsifying and stabilizing properties.

ApplicationFunctionalityExamples
Baked GoodsImproves texture and prevents ingredient separationCakes, pastries
Dairy ProductsEnhances mouthfeel and stabilityIce creams, creams
ConfectioneryActs as an emulsifier for fatsChocolates, candies
BeveragesStabilizes emulsions and disperses flavorsFruit juices

In a study, it was found that Polysorbate 85 effectively enhances the dispersion of flavoring agents in beverages, ensuring uniform taste throughout the product .

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized for its solubilizing and stabilizing properties in drug formulations.

ApplicationFunctionalityExamples
Injectable FormulationsSolubilizes active pharmaceutical ingredients (APIs)Vaccines, protein-based drugs
Ocular FormulationsStabilizes solutions for eye dropsEye lubricants
Gene TherapyFacilitates delivery of therapeutic genesGene delivery systems

Research indicates that Polysorbate 85 plays a critical role in maintaining the stability of protein structures in biopharmaceuticals, preventing aggregation during storage .

Cosmetic Industry

In cosmetics, this compound serves as an emulsifier and solubilizer.

ApplicationFunctionalityExamples
Creams and LotionsImproves texture and spreadabilityMoisturizers
Hair ProductsActs as a conditioner and emulsifierShampoos, conditioners
Makeup RemoversEnhances the removal of makeup without irritationCleansing oils

Polysorbate 85 is particularly effective in improving the consistency of formulations and preventing separation over time .

Industrial Applications

This compound is also used in various industrial applications due to its emulsifying properties.

ApplicationFunctionalityExamples
Textile IndustryActs as a lubricant and emulsifierFabric treatments
CoatingsEnhances pigment distributionPaints and inks
AgrochemicalsEmulsifies pesticides for better applicationAgricultural sprays

In industrial cleaning products, it helps dissolve oils and dirt effectively, improving cleaning efficiency .

Case Studies

  • Food Emulsification : A study demonstrated that the addition of this compound to ice cream formulations improved overrun and texture significantly compared to control samples without the surfactant .
  • Pharmaceutical Stability : Research on injectable formulations revealed that Polysorbate 85 effectively stabilized protein-based drugs during storage, reducing aggregation rates significantly .
  • Cosmetic Formulation : A comparative analysis of lotions showed that those containing this compound had better spreadability and texture compared to those without it, indicating its importance in cosmetic formulations .

Safety Profile

While generally considered safe for use in food and pharmaceutical applications, this compound can cause skin irritation in sensitive individuals. It may also lead to gastrointestinal distress if ingested in large quantities. Therefore, it is essential to adhere to recommended usage levels across different applications to minimize any adverse effects .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of polyoxyethylene sorbitan trioleate relevant to its role as a nonionic surfactant in experimental systems?

  • Methodological Answer : Key properties include its hydrophile-lipophile balance (HLB) value of 11.0 , indicating water-in-oil emulsification capability . Its physical state as a viscous amber liquid (or gel at lower temperatures) and solubility in organic solvents (e.g., ethanol, acetone) make it suitable for lipid-based formulations . Researchers should verify purity (>90%) via saponification value (83–105 mg KOH/g) and specific gravity (1.030–1.036) .

Q. Which chromatographic purification methods are recommended for obtaining high-purity this compound from organic impurities?

  • Methodological Answer : Column chromatography using acetonitrile/acetone (7.5:2.5 v/v) effectively removes organic impurities, achieving 98% purity . Thin-layer chromatography (TLC) with a metallic iodine chamber is optimal for eluent selection and purity monitoring .

Q. How should researchers handle this compound to ensure safety and stability in laboratory settings?

  • Methodological Answer : Store at room temperature in airtight containers to prevent oxidation . Use personal protective equipment (PPE) due to its classification as a skin/eye irritant (GHS Category 2/2A) . Avoid strong acids/oxidizers to prevent decomposition .

Advanced Research Questions

Q. How can integrated spectroscopic techniques (NMR, FTIR) be optimized for structural elucidation and purity assessment?

  • Methodological Answer :

  • ¹H/¹³C NMR : Use a Bruker AVANCE 3-400 MHz spectrometer in deuterated DMSO to resolve ethylene oxide (EO) chain signals (δ 3.3–3.7 ppm) and oleate backbone peaks (δ 5.3 ppm for double bonds) . COSY NMR confirms spin-spin coupling in the sorbitan core .
  • FTIR : Analyze using a Shimadzu FTIR-8400S with KBr pellets (5% w/w sample). Key bands include C=O (1740 cm⁻¹, ester), C-O-C (1100 cm⁻¹, EO chains), and C=C (1650 cm⁻¹, trioleate) .

Q. What challenges exist in characterizing this compound's polydispersity, and how can advanced mass spectrometry address them?

  • Methodological Answer : Polydispersity arises from variable ethylene oxide (EO) chain lengths (e.g., 17–35 EO units) . UPLC-Q-TOF-MS with C18 columns resolves components like this compound (PSTri, m/z 1300–1500) and tetraoleate (PSTetra, m/z 1600–1800) . Use negative ion mode with 0.1% formic acid for optimal ionization .

Q. How does the surfactant's HLB value influence nanoparticle stabilization in drug delivery systems?

  • Methodological Answer : The HLB of 11.0 enables oil-in-water emulsion stabilization in liposomal systems. For example, NM300k silver nanoparticles (20 nm) use 4% this compound with ammonium nitrate to prevent aggregation . Compare with polysorbate 80 (HLB 15.0) for hydrophilic drug encapsulation efficiency .

Q. What methodological approaches are recommended for analyzing its efficacy as a membrane permeability enhancer in macromolecule delivery?

  • Methodological Answer : Use Caco-2 cell monolayers to assess transepithelial electrical resistance (TEER) reduction. This compound (0.1–1% w/v) enhances permeability 2–3× versus controls, but is less effective than liposomal formulations . Validate via LC-MS quantification of transported payload (e.g., insulin) .

Q. How can researchers evaluate its stability under extreme pH or thermal conditions for pharmaceutical applications?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via NMR for ester bond hydrolysis (disappearance of δ 4.1–4.3 ppm sorbitan-O-CH₂ peaks) . FTIR tracks oxidation (reduction of C=C bands at 1650 cm⁻¹) .

Comparison with Similar Compounds

Structural Differences

Polyoxyethylene sorbitan trioleate belongs to the Polysorbate (Tween) family, which includes variants differentiated by fatty acid chains and esterification degrees:

Compound Fatty Acid Chains Number of Esterified Oleates POE Units
Tween 85 (PSTri) Oleic acid (C18:1) 3 20
Tween 80 (PSMono) Oleic acid (C18:1) 1 20
Tween 20 Lauric acid (C12) 1 20
Tween 40 Palmitic acid (C16) 1 20
Span 85 (sorbitan trioleate) Oleic acid (C18:1) 3 0 (no POE)

Key structural distinctions:

  • Tween 85 vs. Tween 80 : Tween 85 has three oleate groups, whereas Tween 80 has one, making Tween 85 significantly more lipophilic .
  • Tween 85 vs. Span 85 : The absence of POE groups in Span 85 results in extremely low hydrophilicity (HLB 1.8 vs. 11 for Tween 85) .

Hydrophile-Lipophile Balance (HLB)

HLB values determine surfactant applications in emulsions:

Compound HLB Value Application Type
Tween 85 11 Water-in-oil (W/O) emulsions
Tween 80 15 Oil-in-water (O/W) emulsions
Tween 20 16.7 O/W emulsions, solubilization
Span 85 1.8 W/O emulsions (high lipophilicity)

Functional Implications :

  • Tween 85’s moderate HLB (11) enables its use in self-microemulsifying drug delivery systems (SMEDDS) for lipophilic drugs like ferulic acid, where it enhances loading capacity and stability .
  • Tween 80’s higher HLB (15) suits O/W emulsions in vaccines (e.g., MF59 adjuvant) .

Pharmaceutical and Vaccine Adjuvants

  • Tween 85 : Used in squalene-based adjuvants (e.g., SWE emulsion) to stabilize antigen dispersions and improve immune responses . Also employed in SMEDDS for drugs with low aqueous solubility .
  • Tween 80 : Dominates injectable formulations (e.g., Fluad influenza vaccine) due to its O/W emulsification efficiency .

Cosmetics and Industrial Formulations

  • Tween 85 serves as a co-surfactant in biocompatible microemulsions with ethyl oleate or isopropyl palmitate .
  • Span 85 (non-POE variant) is used in antiperspirants and topical creams for its high lipid compatibility .

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-5-22-13)23(17,18)15-7-9-2-3-10-11(6-9)21-8-20-10/h2-6,15H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCLPBLTPXDOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear dark brown liquid; [Sigma-Aldrich MSDS]
Record name Polysorbate 85
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Vapor Pressure

18.09 [mmHg]
Record name Polysorbate 85
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CAS No.

9005-70-3
Record name Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs.
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Record name Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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